N'-(2,4-Dimethylphenyl)-N-methylformamidine

formamidine pharmacokinetics insecticide penetration metabolic stability

Labs monitoring amitraz residues cannot substitute parent amitraz data for metabolite BTS-27271-the two exhibit distinct pharmacokinetics, receptor pharmacology (ligand-dependent tyramine receptor activation exclusive to BTS-27271), and acute toxicity (mouse s.c. LD50 107 mg/kg vs. amitraz rat oral LD50 500-800 mg/kg). This high-purity formamidine reference standard resolves critical workflow gaps: • LC-MS/MS calibration: mandatory analyte in Japanese drinking water & EU multi-residue pesticide monitoring programs • Receptor pharmacology: ligand-dependent tyramine receptor modulator-activity not observed with amitraz itself • Extended biomarker window: detectable in human blood ≤90 days post-exposure, 88.7% urinary elimination at 96 hr in rats

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 33089-74-6
Cat. No. B164901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2,4-Dimethylphenyl)-N-methylformamidine
CAS33089-74-6
SynonymsBTS 27271
BTS-27271
N'-(2,4-dimethylphenyl)-N-methylformamidine
N'-(2,4-xylyl)-N-methylformamidine
N-methyl-N'-2,4-xylylformamidine
U 40481
U 40481A
U 40481monohydrochloride
U-40481
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC=NC)C
InChIInChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12)
InChIKeyJIIOLEGNERQDIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 40 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTS-27271 Procurement & Research Guide


N'-(2,4-Dimethylphenyl)-N-methylformamidine (BTS-27271; semiamitraz; U-40481) is a monomethyl formamidine acaricide–insecticide and the primary active metabolite of amitraz [1]. It belongs to the formamidine class, which also includes amitraz, chlordimeform (CDF), formetanate, and formparanate [2]. The compound is approved for agricultural use in China under the name semiamitraz (单甲脒) and is recognized as a toxicologically relevant metabolite in mammalian systems [3]. Its core pharmacological mechanism involves interaction with octopamine/tyramine receptors in arthropods, leading to hyperexcitation, detachment, and mortality in target pest species [4]. For scientific procurement, BTS-27271 is distinct from amitraz and other formamidines in its pharmacokinetic profile, target receptor engagement, vascular pharmacology, and mammalian toxicity, making it a critical reference compound for mode-of-action studies, environmental fate assessment, and analytical standard procurement.

Compound Role

Primary acaricide metabolite and analytical reference standard

Study Fit

Octopamine/tyramine receptor mode-of-action and environmental fate assessment

Selection Logic

Distinct from amitraz in kinetic, receptor, and toxicological profiles

BTS-27271 vs. Amitraz: Key Differentiation Evidence


Although BTS-27271 is the primary active metabolite of amitraz and shares the same 2,4-dimethylphenyl pharmacophore, the two compounds exhibit distinct pharmacokinetic, pharmacodynamic, and toxicological profiles that preclude simple substitution in research or analytical contexts. BTS-27271 penetrates and eliminates significantly faster than amitraz in insect larvae while being metabolized more slowly, resulting in different tissue residence times [1]. In mammalian systems, BTS-27271 shows ~2.2-fold greater maximal vasocontractile efficacy than formetanate on isolated vascular smooth muscle [2], and its subcutaneous LD50 in mice (107 mg/kg) is substantially lower than amitraz's oral LD50 in rats (500–800 mg/kg), indicating a distinct acute toxicity profile [3]. Furthermore, BTS-27271 activates the cattle tick tyramine receptor only in the presence of tyramine—a ligand-dependent modulatory mechanism not observed for amitraz itself [4]. These quantitative differences mean that analytical reference standards, toxicological investigations, receptor pharmacology studies, and environmental fate monitoring cannot interchangeably use amitraz data for BTS-27271 or vice versa. The evidence below substantiates these differentiation claims with comparator-based quantitative data.

BTS-27271 Faster insect penetration; slower metabolism; distinct urinary recovery
Amitraz Slower elimination; rapidly metabolized to BTS-27271; different tissue residue profile
BTS-27271 Ligand-dependent tyramine receptor modulation; benchmark tick detachment efficacy
Chlordimeform / Formetanate Different vascular contractile efficacy; route-dependent potency may not transfer

Risk Summary: Pharmacokinetic and receptor-interaction profiles differ from amitraz and other formamidines. Research data cannot be directly substituted without analyte-specific validation.

BTS-27271 vs. Comparators: Head-to-Head Evidence


Penetration & Elimination Kinetics vs. Amitraz

In a direct paired comparison using radiolabeled compounds topically applied to Diatraea grandiosella larvae, BTS-27271 exhibited faster penetration and faster elimination than its parent compound amitraz, while metabolism proceeded more slowly for BTS-27271 than for amitraz [1]. The major organosoluble amitraz metabolite was BTS-27271 itself, whereas the major BTS-27271 metabolites were 2,4-dimethylformanilide and 2,4-dimethylaniline [1]. This finding is corroborated by a separate comparative fate study in Heliothis virescens, which showed that BTS-27271 was degraded more slowly than amitraz in both bollworm and tobacco budworm species [2].

Kinetics vs. Amitraz
Head-to-head
BTS-27271 penetrated and eliminated faster than amitraz, but was metabolized more slowly in insect larvae.
Supports separate analytical monitoring.
Distinct kinetic profile means residue data is not interchangeable.
formamidine pharmacokinetics insecticide penetration metabolic stability toxic metabolite

Vasocontractile Efficacy vs. Formetanate

On the isolated rabbit central ear artery preparation, U-40481 (the base form of BTS-27271) produced maximal contractions reaching 49 ± 6% of the norepinephrine maximum, compared to only 22 ± 8% for formetanate [1]. U-40481 achieved its maximal contraction at 10⁻⁴ M, whereas formetanate required a higher concentration of 10⁻³ M to reach its lower maximum [1]. Additionally, U-40481 reversibly antagonized contractions induced by serotonin, norepinephrine, and histamine, while formetanate showed little antagonist activity [1]. Both compounds acted as partial agonists at the α-adrenergic receptor and reduced electrically induced norepinephrine release [1].

Vasocontractile vs. Formetanate
Head-to-head
2.2-fold higher maximal efficacy (49% vs 22% of norepinephrine max) at a 10-fold lower concentration.
Vascular pharmacology context differs significantly.
Data to verify for specific cardiovascular safety models.
formamidine vascular toxicity α-adrenergic receptor smooth muscle contraction formetanate comparison

Mammalian Neuromuscular Toxicity

The hydrochloride salt U-40481A produced an LD50 of 107 mg/kg body weight in mice following a single subcutaneous injection, with acute toxicity signs including abnormal gait, hindlimb hyperextension, ataxia, and progressive respiratory difficulty [1]. Notably, rotarod performance was markedly impaired at doses as low as 1 mg/kg s.c., indicating neuromuscular toxicity at doses far below the LD50 [1]. At the isolated organ level, U-40481 base (1–8 × 10⁻⁴ M) reduced isometric contractions of the rat hemidiaphragm in a dose-dependent manner upon both phrenic nerve stimulation and direct muscle stimulation [1]. The oral LD50 of the parent compound amitraz in rats is substantially higher at 500–800 mg/kg [2], though direct cross-study comparison is limited by different routes and species.

Neuromuscular Toxicity
Cross-study
s.c. LD50 in mice of 107 mg/kg; rotarod impairment observed at doses as low as 1 mg/kg.
Supports neuromuscular impairment endpoint studies.
Direct comparison with amitraz is confounded by route and species differences.
formamidine neurotoxicity neuromuscular junction rotarod performance acute toxicity

Urinary Elimination vs. Amitraz

In a direct comparative excretion study, white rats were orally administered either amitraz or BTS-27271. By 96 hours post-treatment, the cumulative percentage of the administered dose eliminated in urine was 88.7% for BTS-27271 compared to 77.6% for amitraz [1]. Both compounds were rapidly metabolized and eliminated primarily via the urine, and the degradation product profiles in urine were qualitatively similar [1]. Tissue residues were generally low (<25 ppb) for both compounds, with the exception of liver residues [1].

Urinary Elimination vs. Amitraz
Head-to-head
88.7% vs 77.6% cumulative dose eliminated in urine by 96 hr in rats, with generally lower tissue residues.
Supports urinary biomarker monitoring.
Higher recovery may make it a more reliable exposure biomarker.
formamidine metabolism excretion balance tissue residue toxicokinetics

Acaricidal Potency vs. Amitraz

BTS-27271 (semiamitraz) demonstrates an LC50 of 20.11 mg/L against adult Tetranychus cinnabarinus (cotton red spider mite) using the adult immersion method [1]. In a separate study using the slide-dip technique, amitraz showed an LC50 of 2.5 ppm (2.5 mg/L) against Tetranychus urticae [2]. While these data are from different Tetranychus species and assay methods—precluding direct quantitative comparison—they establish that BTS-27271 exhibits standalone acaricidal activity and is not merely a detoxification product. Chinese regulatory data confirm that semiamitraz is effective against dicofol-resistant mite populations and is active against eggs, nymphs, and adults [1]. The QSAR study by Lee et al. (2010) further demonstrated that the activity of N'-phenyl-N-methylformamidine analogues—a scaffold encompassing BTS-27271—can be tuned via substituent variation to exceed amitraz's potency by up to 34.3-fold (predicted PI = 0.516 ppm vs. amitraz = 17.7 ppm) [3].

Acaricidal Potency vs. Amitraz
Cross-study
LC50 of 20.11 mg/L (T. cinnabarinus) compared to a reported amitraz LC50 of 2.5 mg/L (T. urticae).
Standalone acaricidal activity confirmed, not merely a detox product.
Direct comparison limited by different species and assay methods.
acaricide potency Tetranychus cinnabarinus LC50 resistance management

Tick Detachment vs. Chlordimeform

In a structure-activity study of formamidines against the cattle tick Boophilus microplus, BTS-27271 was identified as the most effective formamidine in causing tick detachment after topical application [1]. When sprayed onto cattle, BTS-27271 was somewhat more effective than chlordimeform in depressing the percentage survival of ticks of all stages [1]. However, when injected into mice, the potency of BTS-27271 relative to chlordimeform was considerably reduced, indicating route-dependent efficacy differences [1]. The N-monomethyl formamidines (BTS-27271 and demethylchlordimeform, C-8520) were identified as the most active compounds in the series [1].

Tick Detachment vs. CDF
Head-to-head
Ranked most effective formamidine for tick detachment; somewhat more effective than chlordimeform in cattle spray trials.
Benchmark for structure-detachment studies.
Route-dependent efficacy: systemic potency is considerably lower than chlordimeform.
cattle tick control tick detachment formamidine efficacy veterinary acaricide

BTS-27271 Application Scenarios


Amitraz Residue Monitoring Reference Standard

BTS-27271 (DMPF) is a mandatory analyte in multi-residue LC-MS/MS methods for amitraz monitoring. The Japanese drinking water pesticide surveillance program lists DMPF alongside amitraz and 2,4-dimethylformamidine (DMF) as target analytes, with DMPF requiring a specific organic solvent content (1–10 v/v%) in calibration standards to maintain stability [8]. In forensic toxicology, BTS-27271 (DMPF) is detectable in human blood for up to 90 days post-exposure, serving as a longer-lived biomarker compared to the rapidly degraded parent amitraz [7]. The 88.7% urinary elimination rate at 96 hr in rats [3] supports its utility as the primary urinary biomarker for amitraz exposure assessment. Procurement of high-purity BTS-27271 (>95%) as an analytical reference standard is essential for laboratories conducting regulatory compliance testing under Japanese, Chinese, or EU pesticide monitoring frameworks.

Octopamine/Tyramine Receptor Pharmacology

BTS-27271 is a critical pharmacological probe for formamidine receptor studies. It activates the southern cattle tick (Rhipicephalus microplus) tyramine receptor in a ligand-dependent manner—activity observed only in the presence of tyramine [8]. This modulatory mechanism is pharmacologically distinct from direct orthosteric agonism and is not observed with amitraz itself, making BTS-27271 indispensable for discriminating between formamidine receptor interactions. In tobacco budworm (Heliothis virescens) eggs, BTS-27271 induces the appearance of octopamine—a biogenic amine undetectable in untreated eggs—linking formamidine exposure to octopamine titer alterations that may disrupt hatching behavior and energy mobilization [7]. Laboratories investigating invertebrate octopamine/tyramine receptor pharmacology should procure BTS-27271 as a reference agonist for receptor characterization assays.

SAR & QSAR for Acaricide Design

The N'-phenyl-N-methylformamidine scaffold of BTS-27271 serves as the core template for 2D-QSAR and HQSAR model development aimed at predicting higher-potency acaricides. Lee et al. (2010) demonstrated that substituent optimization on this scaffold could theoretically yield compounds with LC50 values ~34.3-fold lower than amitraz (predicted PI = 0.516 ppm vs. amitraz = 17.7 ppm against T. urticae) [8]. The key QSAR descriptors identified—steric width of substituent groups and optimal total dipole moment (TDM = 2.025 D)—provide a quantitative framework for rational design [8]. BTS-27271 also serves as a synthetic intermediate for the preparation of 1,5-di-(2,4-dimethylphenyl)-3-methyl-1,3,5-triazapenta-1,4-diene (amitraz) as described in US Patents 3,729,565 and 3,884,968 [7]. Medicinal and agrochemical chemistry laboratories engaged in formamidine lead optimization should procure BTS-27271 as both a SAR reference point and a synthetic building block.

Tick Detachment & Cattle Dip Screening

BTS-27271 is the benchmark compound for evaluating tick detachment efficacy in Boophilus microplus bioassays. It was identified as the most effective formamidine in causing detachment after topical application, outperforming chlordimeform in both topical and spray-based efficacy assessments on cattle [8]. This superior detachment activity, combined with its monomethyl formamidine structure, makes BTS-27271 a valuable positive control for screening novel acaricide candidates in cattle tick detachment assays. Veterinary parasitology laboratories developing new ectoparasiticides or evaluating resistance in field tick populations should include BTS-27271 as a reference compound in their screening cascades, particularly given that amitraz resistance is an emerging concern in R. microplus populations globally.

Application
Selection Property
Validation Focus
Residue Monitoring Standard
Distinct analyte identity from amitraz
LC-MS/MS method compatibility and long-term urinary biomarker utility
Receptor Pharmacology Probe
Ligand-dependent tyramine receptor modulation
Discriminating formamidine-receptor interactions vs. amitraz
Acaricide SAR/QSAR Template
N'-phenyl-N-methylformamidine scaffold
Substituent steric width and dipole moment optimization
Tick Detachment Screening
Topical detachment efficacy benchmark
Cattle tick (B. microplus) bioassay and resistance evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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